molecular formula C24H25FN4O2 B2834909 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide CAS No. 2319717-20-7

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide

Cat. No.: B2834909
CAS No.: 2319717-20-7
M. Wt: 420.488
InChI Key: KZJBEPAGNYKTII-UHFFFAOYSA-N
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Description

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and various substituents including a fluorophenyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine rings. The fluorophenyl and methoxyphenyl groups are introduced through various substitution reactions. Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling , and various oxidizing agents for the formation of the pyridazine ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, and the development of more efficient catalysts for the key coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridazine derivatives, such as:

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-31-19-6-4-5-17(15-19)9-12-24(30)26-18-13-14-29(16-18)23-11-10-22(27-28-23)20-7-2-3-8-21(20)25/h2-8,10-11,15,18H,9,12-14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJBEPAGNYKTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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